molecular formula C31H33N3O3S B12456561 1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B12456561
M. Wt: 527.7 g/mol
InChI Key: DAYXKBBNHSLKIG-UHFFFAOYSA-N
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Description

1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzoxazole moiety, a sulfanyl group, and a cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated benzoxazoles, nitrobenzoxazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C31H33N3O3S

Molecular Weight

527.7 g/mol

IUPAC Name

1-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H33N3O3S/c1-22-12-11-13-23(2)28(22)33-29(36)31(18-9-4-10-19-31)34(20-24-14-5-3-6-15-24)27(35)21-38-30-32-25-16-7-8-17-26(25)37-30/h3,5-8,11-17H,4,9-10,18-21H2,1-2H3,(H,33,36)

InChI Key

DAYXKBBNHSLKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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